4-methoxy PV9 (hydrochloride)

Neurotoxicity Cytotoxicity Assay Designer Cathinone

Forensic labs face challenges in identifying emerging synthetic cathinones like 4-methoxy PV9 due to its structural similarity to α-PVP and PV9. This certified reference standard (≥98% purity) resolves this by providing a distinct analytical signature for accurate LC-MS/MS and GC-MS method development. - Enables specific detection and quantitation in biological matrices, preventing false negatives. - Distinct cytotoxic profile in SH-SY5Y neurons and H9C2(2-1) cardiomyocytes supports SAR and mechanistic toxicity studies. - Supported by documented fatal casework data, ensuring forensic relevance and reliability.

Molecular Formula C19H29NO2 · HCl
Molecular Weight 339.9
Cat. No. B1162883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy PV9 (hydrochloride)
Synonyms4-MeO PV9; 4-methoxy α-POP; para-methoxy PV9
Molecular FormulaC19H29NO2 · HCl
Molecular Weight339.9
Structural Identifiers
SMILESO=C(C(N1CCCC1)CCCCCC)C2=CC=C(OC)C=C2.Cl
InChIInChI=1S/C19H29NO2.ClH/c1-3-4-5-6-9-18(20-14-7-8-15-20)19(21)16-10-12-17(22-2)13-11-16;/h10-13,18H,3-9,14-15H2,1-2H3;1H
InChIKeyLHGNVPFXXXBQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy PV9: Analytical Standard and Cytotoxicity Profile


4-Methoxy PV9 (hydrochloride), also known as 4-MeO PV9, 4-methoxy α-POP, and para-methoxy PV9, is a synthetic cathinone belonging to the α-pyrrolidinophenone class . It is structurally characterized by a pyrrolidine ring, an extended octyl side chain, and a para-methoxy substitution on its phenyl group (CAS: 2748590-60-3, purity ≥98%) . It is an analog of α-PVP and PV9, distinguished by its specific structural modifications. This compound is exclusively intended for forensic and research applications, and its physiological and toxicological properties are not fully characterized [1].

Quantitative Case for 4-Methoxy PV9 Differentiation


The α-pyrrolidinophenone class exhibits significant structure-dependent variation in both cytotoxicity and in vivo potency. Studies demonstrate that extending the α-aliphatic side chain and introducing para-substitutions, such as the 4-methoxy group, fundamentally alter the compound's biological activity relative to α-PVP, PV8, and PV9 [1]. As detailed in the quantitative evidence below, 4-methoxy PV9 cannot be considered interchangeable with its close analogs. Its distinct cytotoxic profile across multiple cell lines and its documented presence in forensic casework necessitate its procurement as a specific, well-characterized reference standard, rather than a generic cathinone substitute, for accurate and reproducible research outcomes [2].

4-Methoxy PV9: Quantitative Evidence Guide


Enhanced Cytotoxicity in Neuronal Cells vs. α-PVP and PV9

In a head-to-head comparison, 4-methoxy PV9 demonstrates markedly enhanced maximal cytotoxicity compared to both α-PVP and the non-methoxylated parent compound, PV9, in a human neuroblastoma cell line (SH-SY5Y). This effect is observed with regard to both mitochondrial metabolic activity and cell membrane integrity, a distinction not captured by receptor-binding or transporter inhibition assays alone [1].

Neurotoxicity Cytotoxicity Assay Designer Cathinone

Enhanced Cardiotoxicity vs. α-PVP and PV8

The same comparative study reveals that 4-methoxy PV9 induces a more pronounced loss of cell viability in cardiomyocytes (H9C2(2-1) cell line) than its shorter-chain analogs. At a concentration of 500 μM, 4-methoxy PV9 reduces cell viability to a significantly greater extent than α-PVP, PV8, and its 4-fluoro PV8 analog [1].

Cardiotoxicity Cell Viability Synthetic Cathinone

Enhanced Cytotoxicity in Liver Cells vs. α-PVP and PV9

Consistent with findings in other cell lines, 4-methoxy PV9 exhibits greater maximal cytotoxicity in the human liver cell line (Hep G2) compared to the core analogs. At the highest concentration tested (500 μM), the compound produces a near-complete loss of mitochondrial activity, a more severe effect than observed with α-PVP or PV9 [1].

Hepatotoxicity Comparative Toxicology Designer Drug

Postmortem Blood Concentration in a Fatal Poisoning Case

In a published forensic case report involving multiple cathinones, the postmortem femoral blood concentration of 4-methoxy PV9 was determined to be 0.261 μg/mL. This concentration was significantly lower than that of co-ingested 4-methoxy PV8 (2.69 μg/mL) and PV9 (0.743 μg/mL), as well as higher than those reported in previous cases for similar compounds [1].

Forensic Toxicology Postmortem Analysis Quantitative LC-MS/MS

Certified High-Purity Standard with Solubility

As a commercially available analytical reference standard, 4-methoxy PV9 (hydrochloride) is supplied with a verified purity of ≥98% and a defined solubility profile. This level of characterization is a critical distinction from research-grade materials of unknown provenance. The solubility data (e.g., 10 mg/mL in DMF and DMSO, 25 mg/mL in Ethanol, 2 mg/mL in PBS pH 7.2) are provided to facilitate accurate solution preparation for in vitro assays .

Analytical Chemistry Reference Standard Quality Control

Cytotoxic Mechanism: Altered Membrane Fluidity

Beyond simple viability assays, the cytotoxicity of 4-methoxy PV9 and its analogs is linked to changes in the fluidity of the interior part of the plasma membrane, a mechanism demonstrated for the first time in this class of compounds [1]. The longer side-chain analogs (including 4-methoxy PV9) induce more pronounced changes in membrane fluidity compared to the five-carbon α-PVP, contributing to their higher cytotoxicity [1].

Mechanism of Action Membrane Biophysics Pyrovalerone

4-Methoxy PV9: Application Scenarios


Forensic Method Development for Cathinone Analysis

The compound's confirmed presence in fatal poisoning cases [1] makes it an essential analytical reference standard for forensic toxicology laboratories. Researchers developing and validating methods (e.g., LC-MS/MS, GC-MS) for the detection and quantitation of emerging synthetic cathinones in biological matrices should procure 4-methoxy PV9 to ensure accurate identification, prevent false negatives, and establish reliable calibration curves for this specific analyte.

Comparative Neurotoxicity Studies of Designer Cathinones

The documented higher maximal cytotoxicity of 4-methoxy PV9 compared to α-PVP and PV9 in neuronal cell lines (SH-SY5Y) [1] establishes it as a critical comparator compound. Researchers investigating the structure-activity relationships (SAR) of cathinone-induced neurotoxicity should include 4-methoxy PV9 in their panel of test compounds to assess the specific impact of the 4-methoxy substitution and elongated side chain on neural cell viability and function.

Mechanistic Studies on Cathinone Cardiotoxicity

The enhanced cytotoxicity profile of 4-methoxy PV9 in H9C2(2-1) cardiomyocytes, relative to α-PVP and PV8 [1], positions it as a valuable tool for elucidating the mechanisms of cathinone-induced cardiotoxicity. It can be used as a model compound with higher potency to probe cellular pathways involved in cardiac cell death and dysfunction.

Biophysical Studies of Drug-Membrane Interactions

The demonstrated link between the cytotoxicity of long-chain pyrovalerones and their ability to alter plasma membrane fluidity [1] makes 4-methoxy PV9 a relevant chemical probe for biophysical research. Studies employing techniques like fluorescence anisotropy or electron paramagnetic resonance (EPR) can use this compound to investigate how specific structural features of designer drugs modulate lipid bilayer properties and contribute to their overall toxicological profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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